2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde
CAS No.: 1256264-86-4
Cat. No.: VC0088712
Molecular Formula: C7H5ClN2O3
Molecular Weight: 200.578
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256264-86-4 |
---|---|
Molecular Formula | C7H5ClN2O3 |
Molecular Weight | 200.578 |
IUPAC Name | 2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |
Standard InChI | InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |
Standard InChI Key | AEKBLEAODULDIY-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Properties and Structural Identification
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is a structurally complex heterocyclic compound characterized by a pyridine ring system with specific functional group substitutions. The presence of the chloro group at position 2 and the nitro group at position 5 of the pyridine ring, coupled with an acetaldehyde moiety at position 3, creates a molecule with distinctive chemical reactivity patterns and biological interactions.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical parameters, which facilitate its cataloging and reference in scientific literature and databases. These identification metrics are essential for researchers to accurately reference and utilize this compound in various applications.
Table 1: Basic Identification Parameters of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde
Parameter | Value |
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CAS Number | 1256264-86-4 |
Molecular Formula | C7H5ClN2O3 |
Molecular Weight | 200.578 g/mol |
IUPAC Name | 2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |
Standard InChI | InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |
Standard InChIKey | AEKBLEAODULDIY-UHFFFAOYSA-N |
The molecular structure consists of a pyridine core with three key substituents: a chlorine atom at position 2, a nitro group at position 5, and an acetaldehyde-containing side chain at position 3. This arrangement contributes to the compound's chemical behavior and potential interactions with biological systems.
Structural and Physical Characteristics
The physical state of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is typically a solid at standard temperature and pressure. The compound's structural features, particularly the electron-withdrawing nitro and chloro groups, influence its reactivity and stability profile. The acetaldehyde group introduces aldehyde chemistry, making this compound versatile for various chemical transformations in synthetic applications.
The electron-withdrawing nature of both the nitro and chloro substituents affects the electron density distribution across the pyridine ring, creating sites susceptible to nucleophilic attack. This reactivity pattern is particularly relevant when considering the compound's potential for further derivatization in pharmaceutical synthesis pathways.
Biological Activity and Mechanisms of Action
The biological significance of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde extends across multiple domains of biomedical research, with particular emphasis on its potential applications in cancer research and enzyme inhibition studies. The compound's structural features enable specific interactions with biological targets, contributing to its observed activities.
Enzymatic Inhibition Properties
One of the most notable biological activities of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is its ability to inhibit specific enzymes involved in metabolic pathways. This inhibitory action is particularly relevant to cancer cell proliferation, where disruption of key metabolic processes can impede tumor growth and progression.
The compound demonstrates inhibitory effects on enzymes that are upregulated in cancer cells, potentially interfering with their accelerated metabolic activities. This selective action provides a biochemical basis for the compound's anticancer properties, suggesting potential utility in targeted cancer therapy approaches.
Anticancer Activity Profile
Research on 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde has revealed significant anticancer activity, particularly against breast cancer cell lines. Studies conducted with human MCF-7 breast cancer cells demonstrated that the compound induces a substantial reduction in cell viability at concentrations exceeding 10 μM after 48 hours of treatment.
The mechanism underlying this anticancer activity appears to involve the induction of apoptosis, as evidenced by increased caspase enzyme activity and DNA fragmentation in treated cancer cells. This programmed cell death pathway represents a crucial mechanism through which many effective anticancer agents exert their therapeutic effects.
Parameter | Observation |
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Effective Concentration | >10 μM |
Treatment Duration | 48 hours |
Primary Mechanism | Induction of apoptosis |
Cellular Indicators | Increased caspase activity and DNA fragmentation |
Cell Type | Human breast cancer (MCF-7) |
These findings suggest that 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde may serve as a promising lead compound for the development of novel anticancer therapeutics, particularly for breast cancer treatment strategies.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde and its biological activities provides critical insights for medicinal chemistry research. The compound's specific arrangement of functional groups contributes distinctively to its observed biological effects.
Key Structural Features Influencing Activity
The biological activity of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde can be attributed to several critical structural elements:
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The pyridine ring serves as a privileged structure in medicinal chemistry, facilitating binding to various protein targets through hydrogen bonding and π-π interactions.
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The chloro substituent at position 2 enhances lipophilicity and can influence binding affinity to hydrophobic pockets within target proteins.
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The nitro group at position 5 acts as a strong electron-withdrawing group, potentially creating electrostatic interactions with positively charged amino acid residues in target proteins.
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The acetaldehyde side chain at position 3 introduces reactive carbonyl functionality, which may participate in covalent or non-covalent interactions with nucleophilic residues in biological targets.
The interplay between these structural features likely contributes to the compound's specificity for certain enzyme targets, particularly those involved in cancer cell proliferation pathways.
Applications in Research and Industry
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde demonstrates significant versatility in both research contexts and industrial applications, with particular relevance to pharmaceutical and agrochemical development.
Role as a Synthetic Intermediate
One of the primary applications of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is as an intermediate in organic synthesis. The compound's functional groups offer multiple reactive sites for further transformations, making it valuable in the construction of more complex molecular structures. This utility extends to the synthesis of various organic compounds with potential therapeutic applications.
The presence of the reactive aldehyde group provides opportunities for numerous chemical transformations, including:
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Condensation reactions with amines to form imines or Schiff bases
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Reduction to corresponding alcohols
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Oxidation to carboxylic acids
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Aldol condensations for carbon-carbon bond formation
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Wittig reactions for olefination
These chemical pathways enable the generation of diverse chemical libraries based on the 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde scaffold, facilitating structure-activity relationship studies in drug discovery programs.
Pharmaceutical and Agrochemical Development
The potential biological activities of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde and its derivatives position this compound class as promising candidates for pharmaceutical development. The demonstrated anticancer properties, particularly against breast cancer cell lines, suggest potential applications in oncology research and therapy development.
Additionally, compounds containing the chloropyridine-nitro structural motif have shown utility in agrochemical applications, including the development of pesticides and plant growth regulators. The electron-withdrawing properties of the nitro and chloro substituents can confer specific biological activities relevant to agricultural science.
Table 3: Applications of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde in Research and Industry
Application Area | Specific Uses |
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Pharmaceutical Research | Anticancer drug development, enzyme inhibitor design |
Organic Synthesis | Intermediate for complex molecule construction |
Medicinal Chemistry | Structure-activity relationship studies |
Agrochemical Development | Pesticide and plant growth regulator precursors |
Biochemical Research | Probes for enzymatic pathways in cancer metabolism |
Future Research Directions
The study of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde presents numerous opportunities for further investigation, particularly in the context of medicinal chemistry and drug development.
Technological Applications
Beyond pharmaceutical applications, 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde and its derivatives may find utility in materials science and chemical biology. The compound's reactive functional groups could facilitate incorporation into sensing systems, fluorescent probes, or specialty polymers with unique properties.
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